2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide
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Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is a complex organic compound that features both indole and benzodioxepin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide typically involves multiple steps. One common route starts with the bromination of indole to form 5-bromoindole, followed by formylation to introduce the formyl group at the 3-position. The resulting 5-bromo-3-formylindole is then coupled with an appropriate acetamide derivative containing the benzodioxepin moiety under suitable reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide.
Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and benzodioxepin moieties can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is unique due to the presence of both indole and benzodioxepin moieties, which can impart distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21BrN2O4 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H21BrN2O4/c1-14(15-3-6-20-21(9-15)29-8-2-7-28-20)24-22(27)12-25-11-16(13-26)18-10-17(23)4-5-19(18)25/h3-6,9-11,13-14H,2,7-8,12H2,1H3,(H,24,27) |
InChI Key |
PDCQJEOSIWYETR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
Origin of Product |
United States |
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